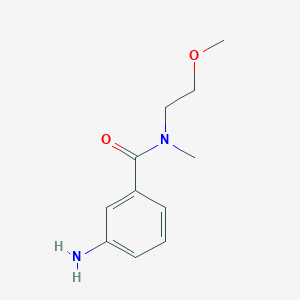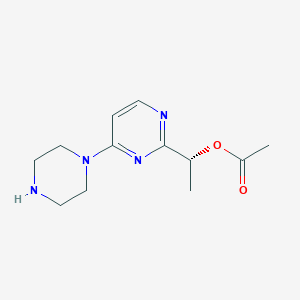
dicyclohexylborane
Overview
Description
The compound with the identifier “dicyclohexylborane” is a chemical entity listed in the PubChem database PubChem is a public repository for information on the biological activities of small molecules
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dicyclohexylborane involves specific chemical reactions and conditions. One common method includes the use of cyclodextrins for the formation of inclusion complexes . The preparation method may involve the use of protective groups and halogenated hydrocarbons under specific reaction conditions .
Industrial Production Methods: Industrial production methods for this compound are designed to optimize yield and purity. These methods often involve large-scale chemical reactions with stringent control over reaction conditions to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions: dicyclohexylborane undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and halogenated compounds. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products are often characterized by their enhanced chemical and physical properties, making them suitable for various applications.
Scientific Research Applications
dicyclohexylborane has a wide range of scientific research applications. It is used in chemistry for the synthesis of complex molecules and in biology for studying molecular interactions. In medicine, it has potential therapeutic applications, while in industry, it is used for the development of new materials and technologies .
Mechanism of Action
The mechanism of action of dicyclohexylborane involves its interaction with specific molecular targets and pathways. It may act by inhibiting or activating certain enzymes or receptors, leading to various biological effects. The detailed mechanism of action is often studied using advanced biochemical and molecular techniques .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to dicyclohexylborane include other small molecules with comparable chemical structures and properties. Examples include compounds with similar functional groups or molecular frameworks .
Uniqueness: this compound is unique due to its specific chemical structure and the resulting properties. Its ability to form stable inclusion complexes and undergo various chemical reactions makes it distinct from other similar compounds.
Properties
IUPAC Name |
dicyclohexylborane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23B/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h11-13H,1-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNYOSXARXANYPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1CCCCC1)C2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23B | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
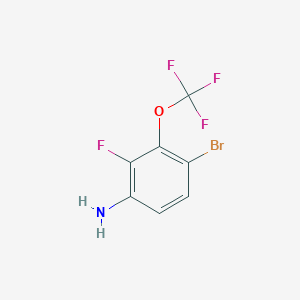
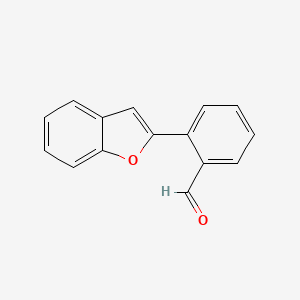
![1-[4-(4-Fluoro-phenyl)-piperazin-1-yl]-2-(4-bromo-3,5-dimethyl-pyrazol-1-yl)-ethanone](/img/structure/B8317719.png)
![1-Acetyl-6-bromo-1,2-dihydrospiro[indole-3,3'-thietane]](/img/structure/B8317728.png)
![5-(3-Bromopropoxy)benzo[d]thiazole](/img/structure/B8317734.png)
![1-[2-(4-Chloro-phenyl)-5,5-dimethyl-cyclohex-1-enylmethyl]-piperidin-4-one](/img/structure/B8317745.png)
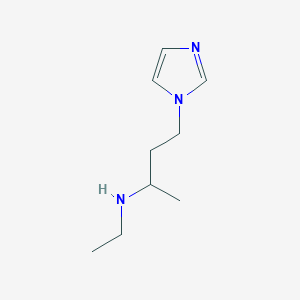
![Tert-butyl 4-(4-methylpiperazin-1-yl)-2-[(1-methylpiperidin-4-yl)amino]benzoate](/img/structure/B8317770.png)

![methyl N-[(2-pent-4-enoylhydrazino)carbonyl]-L-valinate](/img/structure/B8317784.png)
